

Spectroscopic and Structural Elucidation of 2-Bromo-6-nitroaniline: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Bromo-6-nitroaniline

Cat. No.: B044865

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-6-nitroaniline**, a key intermediate in the synthesis of various pharmacologically active compounds. This document details available experimental and predicted spectroscopic data, outlines general experimental protocols for spectral acquisition, and presents a logical workflow for the structural elucidation of this and similar molecules.

Spectroscopic Data

The following sections present the available ^1H NMR data and predicted ^{13}C NMR, IR, and mass spectrometry data for **2-Bromo-6-nitroaniline**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The experimental ^1H NMR data for **2-Bromo-6-nitroaniline** is summarized in Table 1.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	7.70	dd	7.7, 1.5
H-4	6.62	dd	8.7, 7.7
H-5	8.14	dd	8.7, 1.5
-NH ₂	6.63	s	-

Solvent: CDCl₃,
Spectrometer
Frequency: 400
MHz[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. As experimental data is not readily available in the searched literature, predicted ¹³C NMR data is presented in Table 2.

Carbon	Predicted Chemical Shift (δ , ppm)
C-1 (-NH ₂)	147.2
C-2 (-Br)	110.5
C-3	134.1
C-4	120.2
C-5	126.8
C-6 (-NO ₂)	142.9

Prediction software and parameters may vary.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. Predicted characteristic IR absorption frequencies for **2-Bromo-6-nitroaniline** are listed in Table 3.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Aniline)	3400 - 3300	Medium
C-H Stretch (Aromatic)	3100 - 3000	Medium
C=C Stretch (Aromatic)	1620 - 1580	Medium
N-O Asymmetric Stretch (Nitro)	1550 - 1510	Strong
N-O Symmetric Stretch (Nitro)	1360 - 1320	Strong
C-N Stretch (Aniline)	1340 - 1250	Medium
C-Br Stretch	680 - 515	Medium-Strong
Predicted values; actual frequencies may vary.		

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data for **2-Bromo-6-nitroaniline** is presented in Table 4.

Parameter	Value
Molecular Formula	C ₆ H ₅ BrN ₂ O ₂
Molecular Weight	217.02 g/mol
[M] ⁺ (m/z)	216, 218 (due to Br isotopes)
[M-NO ₂] ⁺ (m/z)	170, 172
[M-Br] ⁺ (m/z)	137
Predicted fragmentation pattern; relative abundances are not shown.	

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for **2-Bromo-6-nitroaniline** are not available in the reviewed literature. However, the following sections describe general procedures that are applicable.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 5-10 mg of **2-Bromo-6-nitroaniline** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

^1H NMR Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard single-pulse experiment.
- Acquisition Parameters:
 - Number of Scans: 16-64 (depending on sample concentration).
 - Relaxation Delay (d1): 1-5 seconds.
 - Acquisition Time (at): 2-4 seconds.
 - Spectral Width: A range sufficient to cover all proton signals (e.g., -2 to 12 ppm).
- Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

^{13}C NMR Acquisition:

- Spectrometer: A 100 MHz or higher field NMR spectrometer.
- Pulse Sequence: A standard proton-decoupled ^{13}C experiment (e.g., zgpg30).

- Acquisition Parameters:
 - Number of Scans: 1024 or more (due to the low natural abundance of ^{13}C).
 - Relaxation Delay (d1): 2-5 seconds.
 - Acquisition Time (at): 1-2 seconds.
 - Spectral Width: A range sufficient to cover all carbon signals (e.g., 0 to 200 ppm).
- Processing: Similar to ^1H NMR, involving Fourier transformation, phase, and baseline correction.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

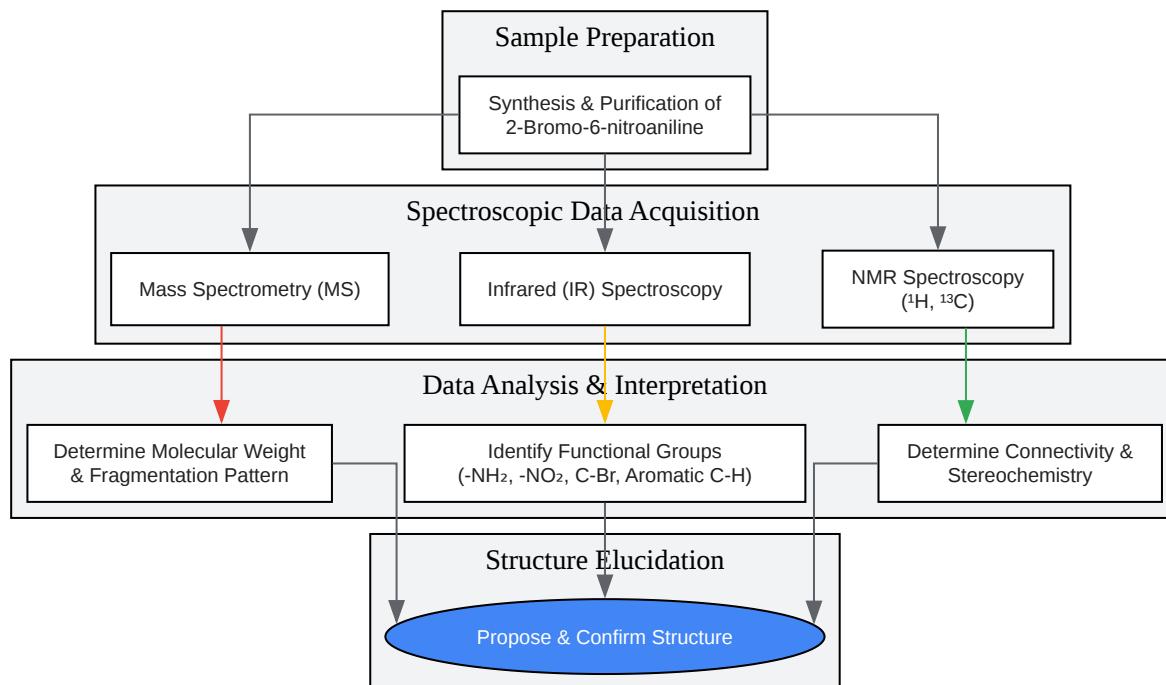
- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of solid **2-Bromo-6-nitroaniline** directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
- Acquisition Parameters:
 - Scan Range: Typically 4000-400 cm^{-1} .
 - Number of Scans: 16-32 scans are usually sufficient.
 - Resolution: 4 cm^{-1} .
- Processing: A background spectrum of the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation:


- Dissolve a small amount of **2-Bromo-6-nitroaniline** in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Further dilute the stock solution as needed for the specific ionization technique.

Data Acquisition (Electron Ionization - EI):

- Mass Spectrometer: A mass spectrometer equipped with an EI source, such as a Gas Chromatography-Mass Spectrometry (GC-MS) system.
- Ionization Energy: Typically 70 eV.
- Mass Range: A range sufficient to cover the expected molecular ion and fragment ions (e.g., m/z 40-300).
- Inlet System: If using GC-MS, a suitable capillary column and temperature program to ensure separation and elution of the compound.

Spectroscopic Analysis Workflow

The structural elucidation of an organic compound like **2-Bromo-6-nitroaniline** involves a logical integration of data from various spectroscopic techniques. The following diagram illustrates a typical workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis and structural elucidation of **2-Bromo-6-nitroaniline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-BROMO-6-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of 2-Bromo-6-nitroaniline: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b044865#1h-nmr-and-spectroscopic-data-for-2-bromo-6-nitroaniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com